molecular formula C8H7ClO3 B1347048 4-Chloro-2-methoxybenzoic acid CAS No. 57479-70-6

4-Chloro-2-methoxybenzoic acid

Cat. No.: B1347048
CAS No.: 57479-70-6
M. Wt: 186.59 g/mol
InChI Key: UFEYMXHWIHFRBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇ClO₃ and a molecular weight of 185.58–186.59 g/mol. It is characterized by a methoxy group at the 2-position and a chlorine atom at the 4-position on the benzene ring, along with a carboxylic acid functional group. Key properties include a melting point of 145–148°C and its role as a versatile intermediate in organic synthesis.

Synthesis: The compound is synthesized via Fries rearrangement and O-methylation starting from 4-chlorophenol, achieving a yield of 54.1% and purity of 98.2% . It also serves as a precursor for decarboxylative iodination reactions to form 4-chloro-1-iodo-2-methoxybenzene under transition-metal-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The compound undergoes directed substitution reactions influenced by its electron-donating methoxy group and electron-withdrawing chlorine atom.

Reaction TypeReagents/ConditionsPosition of SubstitutionProductYieldSource
ChlorinationIodobenzene dichloride, THF, 0–5°C5-position (para to -OCH₃)4-Amino-5-chloro-2-methoxybenzoic acid72%
BrominationNBS, THF, 0–5°C5-position5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid85%

Mechanistic Insights :

  • The methoxy group activates the ring at ortho/para positions, while chlorine directs substitution to meta. Competitive directing effects result in preferential substitution at the 5-position (para to -OCH₃) under controlled conditions .

  • Bromination with N-bromosuccinimide (NBS) proceeds via radical intermediates in tetrahydrofuran (THF) .

Coordination Chemistry with Metal Ions

The carboxylate group facilitates complex formation with transition metals, acting as a monodentate ligand.

Metal IonComplex FormulaCoordination GeometryDecomposition Products (≥433 K)Magnetic Moment (μ<sub>B</sub>)Source
Mn(II)Mn(C₈H₆ClO₃)₂·4H₂OOctahedralMn₃O₄5.88–6.04
Cu(II)Cu(C₈H₆ClO₃)₂·4H₂ODistorted octahedralCuO, Cu1.73–1.85
Zn(II)Zn(C₈H₆ClO₃)₂·4H₂OTetrahedralZnODiamagnetic

Key Findings :

  • Thermal decomposition of Mn(II) and Co(II) complexes yields Mn₃O₄ and CoO, respectively, while Cu(II) complexes produce CuO and metallic Cu .

  • Magnetic moments align with high-spin configurations for Mn(II) and Co(II), while Cu(II) exhibits partial quenching due to Jahn-Teller distortion .

Functional Group Transformations

The carboxylic acid group participates in esterification, amidation, and decarboxylation reactions.

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationCH₃OH, H₂SO₄Methyl 4-chloro-2-methoxybenzoateIntermediate for SGLT-2 inhibitors
AmidationN,N-Diethyl ethylenediamine, PCl₃N-(Diethylaminoethyl)-4-chloro-2-methoxybenzamideAnti-emetic drug precursor
DecarboxylationNaOH, Δ3-Chloro-5-methoxyphenolAgrochemical synthesis

Synthetic Utility :

  • Ester derivatives are key intermediates in synthesizing sodium-glucose cotransporter-2 (SGLT-2) inhibitors .

  • Amidation with ethylenediamine derivatives enables access to antiemetic agents like benzamide pharmaceuticals .

Oxidation and Reduction Pathways

Controlled redox reactions modify the aromatic ring and side chains.

Reaction TypeReagents/ConditionsProductSelectivitySource
OxidationKMnO₄, H₂SO₄4-Chloro-2-methoxybenzene-1,2-diolOrtho-dihydroxylation
ReductionLiAlH₄, THF2-Methoxy-4-chlorobenzyl alcoholCarboxylic acid → Alcohol

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis include:

  • Chlorination : Iodobenzene dichloride in THF at 0–5°C achieves >70% yield with minimal byproducts .

  • Metal Complexation : Stoichiometric control (1:2 metal-to-ligand ratio) ensures high-purity coordination compounds .

  • Ester Hydrolysis : Alkaline conditions (NaOH/MeOH/H₂O) followed by HCl acidification yield >95% pure carboxylic acid .

This compound’s versatility in electrophilic substitution, coordination chemistry, and functional group interconversion underpins its utility in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H7ClO3C_8H_7ClO_3 . It is also known as 4-Chloro-o-anisic acid and has a CAS number of 57479-70-6 . This compound is a white to light brown crystalline powder and is widely utilized in various research fields .

Applications

This compound is employed across a range of scientific disciplines due to its unique chemical properties. These applications span pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and biochemical research .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals . It is particularly valuable in the development of anti-inflammatory and analgesic drugs .

Agricultural Chemicals

This compound is used in the formulation of herbicides and pesticides . It enhances crop protection and yield by targeting specific plant growth pathways . However, it's important to note that some chlorophenoxy herbicides, including those related to this compound, have been associated with potential health risks. Studies have shown associations between exposure to chlorophenoxy herbicides and malignant lymphoma, particularly among farmers with prolonged exposure . Therefore, careful handling and application are essential.

Material Science

This compound is explored for its potential in creating advanced materials, such as polymers and coatings, that require specific thermal and chemical resistance properties .

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding researchers in the accurate quantification of related compounds in complex mixtures .

Biochemical Research

This compound is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets .

Safety and Hazards

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard . It causes skin and serious eye irritation . It may also cause respiratory irritation .

Precautionary measures :

  • Avoid breathing dust/fume/gas/mist/vapors/spray.
  • Wash skin thoroughly after handling.
  • Use only outdoors or in a well-ventilated area.
  • Wear protective gloves/protective clothing/eye protection/face protection.

First aid measures :

  • If on skin: Wash with plenty of soap and water.
  • If inhaled: Remove person to fresh air and keep comfortable for breathing.
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Get medical advice/attention if you feel unwell or if skin or eye irritation persists.
  • Take off contaminated clothing and wash it before reuse.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxybenzoic acid involves its interaction with various molecular targets. The methoxy group and chlorine atom influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro-2-methoxybenzoic Acid

Structure: Chlorine at the 3-position instead of 3. Molecular Formula: C₈H₇ClO₃ (same as 4-chloro isomer). Molecular Weight: 186.59 g/mol . Synthesis: Not explicitly detailed in evidence, but likely involves similar pathways (e.g., Fries rearrangement with positional variation). Applications: Less commonly reported in pharmaceutical contexts compared to the 4-chloro isomer.

Functional Group Variants: 4-Amino-5-chloro-2-methoxybenzoic Acid

Structure: Features an additional amino group at the 5-position. Molecular Formula: C₈H₇ClNO₃. Molecular Weight: ~216.6 g/mol (estimated). Synthesis: Prepared via coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester, followed by catalytic hydrogenation . Applications:

  • Prokinetic Agents : Acts as a selective 5-HT₄ receptor agonist (e.g., ML10302 and SR59768) to stimulate intestinal motility without cardiac side effects like QT prolongation .
  • Metabolite Synthesis : Intermediate in the production of metoclopramide metabolites .

Extended Aromatic Systems: 2-(4-Chloro-2-methoxyphenyl)benzoic Acid

Structure: Biphenyl system with a benzoic acid group. Molecular Formula: C₁₄H₁₁ClO₃. Molecular Weight: 262.69 g/mol .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Chloro-2-methoxybenzoic acid C₈H₇ClO₃ 185.58–186.59 145–148 NLRP3 inhibitors, anticancer metal complexes, decarboxylative iodination
3-Chloro-2-methoxybenzoic acid C₈H₇ClO₃ 186.59 Not reported Limited pharmaceutical use
4-Amino-5-chloro-2-methoxybenzoic acid C₈H₇ClNO₃ ~216.6 Not reported 5-HT₄ agonists, gastrointestinal prokinetics
2-(4-Chloro-2-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ 262.69 Not reported Pharmaceutical intermediates

Key Research Findings

  • Anticancer Activity : Transition metal complexes (e.g., Zn(II) and Ni(II)) of this compound exhibit cytotoxicity against cancer cell lines, likely due to ligand-metal coordination enhancing cellular uptake .
  • Reactivity : The carboxylic acid group in this compound facilitates decarboxylation, enabling iodination to form aryl iodides under mild conditions .
  • Selectivity: 4-Amino-5-chloro-2-methoxybenzoic acid derivatives show high specificity for 5-HT₄ receptors, avoiding off-target cardiac effects seen in older drugs like cisapride .

Biological Activity

4-Chloro-2-methoxybenzoic acid (C8H7ClO3), a derivative of benzoic acid, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group and a methoxy group attached to a benzoic acid backbone. Its structural formula is represented as follows:

Chemical Structure C8H7ClO3\text{Chemical Structure }C_8H_7ClO_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study assessing various derivatives, it was found that compounds related to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including SNB-19 and NCI-H460, with percentage growth inhibition (PGI) values of 65.12% and 55.61%, respectively, at a concentration of 10 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Degradation Pathways : It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis in cells. This enhancement may help in combating age-related cellular decline .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as neurolysin and angiotensin-converting enzyme, which are involved in various physiological processes .
  • Antioxidant Activity : Compounds similar to this compound have been reported to exhibit antioxidant properties, reducing oxidative stress in cellular models .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity . Studies indicate that certain derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of this compound. Preliminary assessments suggest low cytotoxicity in normal human cell lines at effective concentrations used for therapeutic evaluations . However, comprehensive toxicity studies are necessary to establish a complete safety profile.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study Focus Findings
Study A Protein degradationEnhanced UPP and ALP activity in human fibroblasts; no cytotoxicity observed.
Study B Anticancer evaluationSignificant anticancer activity against multiple cancer cell lines; effective at low concentrations.
Study C Antioxidant propertiesExhibited antioxidant effects, reducing oxidative stress markers in vitro.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-2-methoxybenzoic acid and its derivatives in academic research?

Basic
The synthesis of this compound derivatives typically involves coupling reactions or transition metal complexation. For example, in medicinal chemistry, the compound can be derivatized via amide bond formation using coupling reagents like EDC/HOBt. A 60% yield was achieved by reacting this compound with a phenethylamine derivative in DMSO under nitrogen, followed by purification via column chromatography . For transition metal complexes (e.g., Ru, Pt), stoichiometric reactions with metal salts (e.g., RuCl₃·xH₂O) in refluxing ethanol/water mixtures are commonly employed . Key variables include reaction time (12–24 hours), temperature (60–80°C), and ligand-to-metal molar ratios (2:1 to 4:1).

Q. How can researchers characterize this compound derivatives using spectroscopic and crystallographic methods?

Basic
Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.22 (t, J = 5.58 Hz, 1H, NH), 7.74 (d, J = 8.32 Hz, aromatic), and 3.88 (s, 3H, OCH₃) confirm substituent positions .
  • ¹³C NMR : Signals at δ 164.0 (C=O) and 157.6 (aryl-OCH₃) are diagnostic for functional groups.

X-ray Crystallography:
SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. For example, metal complexes may crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles validated against Cambridge Structural Database entries .

Q. What experimental design considerations are critical for studying the anticancer activity of this compound transition metal complexes?

Advanced

  • Metal Selection : Ru(II) or Pt(II) centers enhance DNA intercalation and ROS generation. For instance, Ru complexes exhibit IC₅₀ values <10 µM in MCF-7 cells .
  • Ligand Geometry : Planar aromatic systems improve intercalation efficiency. Compare octahedral (Ru) vs. square-planar (Pt) geometries using cytotoxicity assays (MTT) and apoptosis markers (Annexin V).
  • Control Experiments : Include free ligand and cisplatin as controls to isolate metal-specific effects.

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

Advanced

  • Refinement Parameters : Adjust thermal displacement parameters (Uiso) in SHELXL to account for disorder in methoxy or chloro groups .
  • Twinned Data : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning. Validate with Rint < 5% and CC (correlation coefficient) > 90% .
  • Comparative Analysis : Cross-validate bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level).

Q. What role does this compound play in NLRP3 inflammasome inhibition studies?

Advanced
Derivatives like 4-chloro-2-methoxy-N-phenethylbenzamide (Compound 6) inhibit NLRP3 by targeting the ASC pyrin domain.

  • Assay Design : Use LPS-primed THP-1 macrophages to measure IL-1β release (ELISA) and caspase-1 activation (Western blot).
  • Structure-Activity Relationship (SAR) : Introduce sulfonamide groups at the para-position to enhance binding affinity (Kd < 100 nM) .

Q. How can researchers evaluate this compound derivatives for photodynamic therapy (PDT) applications?

Advanced

  • ROS Generation : Irradiate compounds (λ = 650 nm) in the presence of singlet oxygen sensors (e.g., SOSG) and quantify fluorescence.
  • Cellular Uptake : Use confocal microscopy with fluorophore-tagged derivatives in 3D tumor spheroids .
  • Therapeutic Index : Compare dark toxicity vs. light-activated cytotoxicity (e.g., IC₅₀ ratio > 10 indicates PDT suitability).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic

  • Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMSO).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be laundered on-site .

Q. How can computational tools guide the synthesis of novel this compound derivatives?

Advanced

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to predict one-step routes. For example, esterification with glycine benzyl ester followed by hydrogenation .
  • Docking Studies : AutoDock Vina can model interactions with target proteins (e.g., NLRP3, PDB: 6NPY) to prioritize synthetic targets .

Q. What strategies optimize the pharmacophore profile of this compound in drug discovery?

Advanced

  • Bioisosteric Replacement : Substitute chloro with trifluoromethyl to enhance lipophilicity (clogP ~2.5).
  • Scaffold Hopping : Fuse with triazole rings to improve metabolic stability (t½ > 4 hours in liver microsomes) .
  • Pharmacokinetics : Assess logD (pH 7.4) and plasma protein binding (SPR assays) to refine bioavailability.

Q. How should researchers interpret splitting patterns in NMR spectra of this compound derivatives?

Basic

  • Doublet of Doublets (dd) : Observed at δ 7.13 (J = 8.34, 1.95 Hz) due to coupling between adjacent aromatic protons .
  • Triplet (t) : NH protons (δ 8.22) split by geminal coupling with CH₂ groups.
  • Integration Ratios : Use 3H singlet (OCH₃) as a reference for substituent quantification.

Properties

IUPAC Name

4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYMXHWIHFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206091
Record name 4-Chloro-o-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57479-70-6
Record name 4-Chloro-2-methoxybenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=57479-70-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-o-anisic acid
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Record name 4-Chloro-o-anisic acid
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Record name 4-chloro-o-anisic acid
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-dichlorobenzoic acid (67.4 g), absolute methanol (135 ml), and copper powder (3.37 g) is refluxed for 6-7 hours while introducing gaseous dimethylamine. The reaction mixture is mixed with a large amount of water, acidified with hydrochloric acid, and shaken with ether. The organic layer is washed with water, dried over sodium sulfate, and evaporated to remove the solvent. The residue is washed with isopropyl ether and filtered to give 2-methoxy-4-chlorobenzoic acid (43.6 g) as crystals melting at 139.5° to 141° C.
Quantity
67.4 g
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reactant
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135 mL
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copper
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3.37 g
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catalyst
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Synthesis routes and methods II

Procedure details

Except for using 2.8 g of 2,4-dichlorobenzoic acid (14.6 mM), 0.75 g of cuprous chloride (7.5 mM) and 100 ml of methanol containing 20% dimethylamine (77 g), the same apparatus, reagents and procedures were employed for reaction as in Example 1. The reaction was followed by reversed-phase HPLC as in Example 1, and as a result, completion of the methanol reaction within two hours was confirmed. After the methanol was removed, 50 ml of water was added and heated in a bath temperature of 80° C., to turn the solution into a uniform mixture solution of green. The green solution was cooled in ice-water to a room temperature. Then, 1.2 ml of conc. HCl was added to consequently deposit needle-liuke crystal. Effecting separation, washing and drying processes in the same manner as in Example 1, about 2.3 g of 4-chloro-2-methoxybenzoic acid was obtained in crystal at a yield of 86.3%. Concerning 1H-NMR, IR(KBr), GC-MSE1 and melting point, the product was confirmed to show the data agreeable with the reference standard data.
Quantity
2.8 g
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reactant
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[Compound]
Name
cuprous chloride
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0.75 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
3-Methyl-2-oxobenzoxazolin-6-ylsulfonic acid
4-Chloro-2-methoxybenzoic acid

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